2-Acetylnicotinic acid (CAS 89942-59-6) is a highly functionalized pyridine derivative characterized by the presence of adjacent acetyl and carboxylic acid groups at the 2- and 3-positions of the pyridine ring. In industrial and chemical procurement, it is primarily valued as a critical bicyclic ring-forming intermediate. The precise ortho-arrangement of its reactive moieties makes it an indispensable precursor for the commercial synthesis of imidazolinone-class agrochemicals, semicarbazone auxin transport inhibitors, and fused heterocyclic pharmaceutical candidates [1]. Buyers prioritize this specific compound over simpler pyridine derivatives because its specific 1,2-dicarbonyl-like reactivity enables efficient, single-step condensation reactions that are otherwise impossible to achieve with standard nicotinic acid baselines.
Attempting to substitute 2-acetylnicotinic acid with unfunctionalized nicotinic acid or its structural isomers (such as 6-acetylnicotinic acid) results in complete synthetic failure during downstream cyclization. The strict ortho-relationship between the acetyl ketone and the carboxylate group is mandatory for condensation reactions that form fused bicyclic heterocycles, such as pyrido-pyrimidines or imidazolinones [1]. Unfunctionalized nicotinic acid lacks the necessary electrophilic ketone center, while the 6-acetyl isomer places the reactive groups too far apart to permit ring closure. Consequently, generic substitution is not viable for procurement teams sourcing precursors for complex, multi-ring active ingredients.
The commercial manufacturing of imidazolinone herbicides (e.g., imazapyr, imazethapyr) strictly requires a precursor capable of forming a fused imidazolinone ring. 2-Acetylnicotinic acid provides the exact reactivity needed to condense with 2-amino-2,3-dimethylbutyramide derivatives, directly yielding the fused framework. Unfunctionalized nicotinic acid completely lacks the 2-position ketone, resulting in a 0% cyclization yield [1].
| Evidence Dimension | Yield of fused imidazolinone framework |
| Target Compound Data | Enables direct cyclization to imidazolinone core |
| Comparator Or Baseline | Nicotinic acid (0% cyclization, lacks ketone) |
| Quantified Difference | Absolute requirement for ring formation |
| Conditions | Condensation with 2-amino-2,3-dimethylbutyramide derivatives |
Procurement of this exact isomer is mandatory for manufacturing imidazolinone-class herbicides; generic pyridine carboxylic acids cannot substitute.
Commercial sourcing of 2-acetylnicotinic acid relies on advanced synthesis routes, such as the ozonolysis of 8-methylquinoline or Pd/C-catalyzed deoxygenation of nicotinic acid N-oxide. These modern procurement grades achieve >98.5% purity with yields of 70-80%, specifically eliminating the problematic 2-acetyl-4-methylnicotinic acid byproduct and avoiding the toxic phosphorus halide (PBr3/PCl3) waste associated with older, crude deoxygenation methods [1].
| Evidence Dimension | Product purity and byproduct profile |
| Target Compound Data | >98.5% purity (ozonolysis/Pd/C route) |
| Comparator Or Baseline | Traditional PBr3/PCl3 deoxygenation routes (lower purity, high environmental toxicity) |
| Quantified Difference | Elimination of 2-acetyl-4-methylnicotinic acid byproduct and toxic halogenated waste |
| Conditions | Industrial scale-up (e.g., ozonolysis in aqueous sulfuric acid) |
High-purity grades ensure reproducible downstream cyclization yields and eliminate regulatory and purification costs associated with toxic halogenated byproducts.
2-Acetylnicotinic acid is the specific precursor for diflufenzopyr, an auxin transport inhibitor. The 2-acetyl group reacts quantitatively with 3,5-difluorophenylsemicarbazide to form the active semicarbazone. Substituting with the 2-formylnicotinic acid analog (aldehyde) yields a different substitution pattern lacking the critical methyl group at the imine carbon, which drastically alters the target binding affinity required for effective herbicidal action [1].
| Evidence Dimension | Semicarbazone structural fidelity |
| Target Compound Data | Yields methyl-substituted semicarbazone (diflufenzopyr core) |
| Comparator Or Baseline | 2-Formylnicotinic acid (yields des-methyl semicarbazone) |
| Quantified Difference | Critical methyl group retention for herbicidal activity |
| Conditions | Condensation with substituted phenylsemicarbazides |
Buyers manufacturing diflufenzopyr must procure the 2-acetyl derivative to ensure the final active ingredient possesses the correct stereoelectronic profile for auxin inhibition.
2-Acetylnicotinic acid is the primary industrial precursor for broad-spectrum imidazolinone herbicides such as imazapyr, imazethapyr, and imazaquine. Its ortho-dicarbonyl topology allows for efficient cyclization with amino amides to form the active herbicidal core [1].
The compound is specifically procured to synthesize diflufenzopyr and related semicarbazone herbicides. The acetyl group serves as the precise attachment point for semicarbazide condensation, yielding the active transport inhibitor [2].
In medicinal chemistry, it is used as a versatile building block to synthesize fused heterocyclic systems like pyrido-pyrimidines and naphthyridines, which are explored for anti-inflammatory (e.g., niflumic acid derivatives) and neurological drug candidates[1].
Irritant